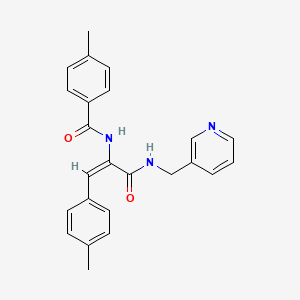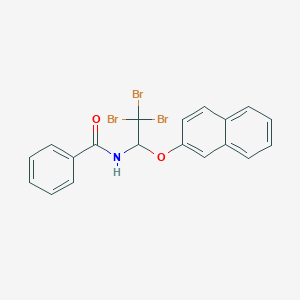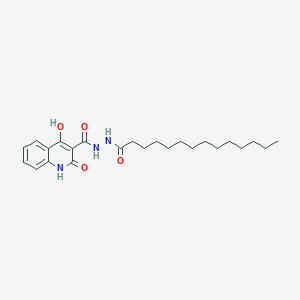![molecular formula C25H24Cl3N5OS B11988479 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide CAS No. 883814-96-8](/img/structure/B11988479.png)
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide est un composé organique complexe de formule moléculaire C25H24Cl3N5OS. Ce composé est remarquable pour sa structure unique, qui comprend plusieurs groupes fonctionnels tels que les groupes phényle, trichloro, diazényl et carbothioyl. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques distinctives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation du composé diazényl, suivie de l'introduction des groupes trichloro et carbothioyl dans des conditions contrôlées. Les réactifs courants utilisés dans ces réactions comprennent les agents chlorants, les thioamides et les sels de diazonium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour assurer un contrôle précis des conditions de réaction. L'utilisation de réactifs de haute pureté et de techniques de purification avancées est essentielle pour obtenir la qualité de produit souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe diazényl en amine.
Substitution : Le groupe trichloro peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles tels que les amines ou les thiols. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer des transformations sélectives.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide est utilisé dans divers domaines de la recherche scientifique, notamment :
Chimie : En tant que réactif en synthèse organique et en tant que composé modèle pour l'étude des mécanismes réactionnels.
Biologie : Dans les dosages biochimiques pour étudier les interactions enzymatiques et l'inhibition.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe diazényl du composé peut former des liaisons covalentes avec des sites nucléophiles sur les protéines ou les enzymes, ce qui conduit à l'inhibition ou à la modification de leur activité. Le groupe trichloro peut également contribuer à sa réactivité en stabilisant les états intermédiaires pendant les réactions chimiques.
Applications De Recherche Scientifique
2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme interactions and inhibition.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-{2,2,2-trichloro-1-[({3-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trichloro group may also contribute to its reactivity by stabilizing intermediate states during chemical reactions.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-[(4-[(E)-phényldiazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(4-méthoxyphénoxy)éthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(4-chloroanilino)éthyl)-2-phénylacétamide
Unicité
Comparé aux composés similaires, N-(2,2,2-trichloro-1-[(3-méthyl-4-[(E)-(2-méthylphényl)diazényl]anilino)carbothioyl]aminoéthyl)-2-phénylacétamide est unique en raison de la présence du groupe 3-méthyl-4-[(E)-(2-méthylphényl)diazényl]. Cette caractéristique structurale confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications de recherche spécifiques.
Propriétés
Numéro CAS |
883814-96-8 |
|---|---|
Formule moléculaire |
C25H24Cl3N5OS |
Poids moléculaire |
548.9 g/mol |
Nom IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C25H24Cl3N5OS/c1-16-8-6-7-11-20(16)32-33-21-13-12-19(14-17(21)2)29-24(35)31-23(25(26,27)28)30-22(34)15-18-9-4-3-5-10-18/h3-14,23H,15H2,1-2H3,(H,30,34)(H2,29,31,35) |
Clé InChI |
GCKWEQVNSQDDRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![ethyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11988462.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11988476.png)

![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)
![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11988507.png)
